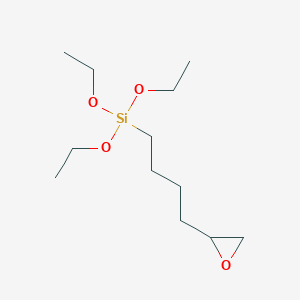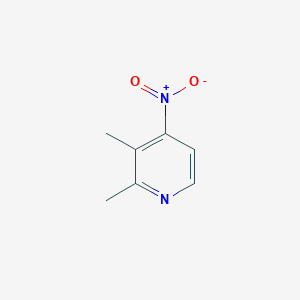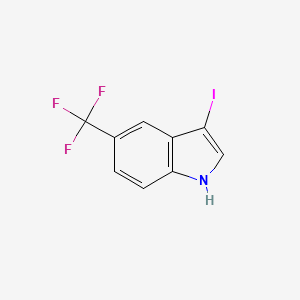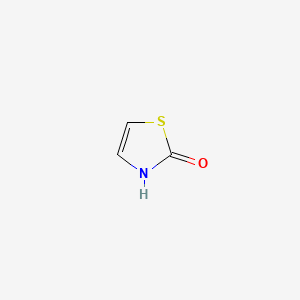![molecular formula C16H6N6 B1589770 Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile CAS No. 215611-93-1](/img/structure/B1589770.png)
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Overview
Description
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a complex organic compound known for its unique structural and electronic properties. It belongs to the class of phenanthrolines, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under high-temperature conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the pyrazino ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile has a wide range of applications in scientific research. It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently. Additionally, it serves as a photovoltaic material in solar cells and as a chemical reagent in various organic synthesis reactions.
Mechanism of Action
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is compared with other similar compounds, such as phenanthroline and its derivatives. These compounds share structural similarities but differ in their electronic properties and applications. This compound stands out due to its higher conjugation and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
Phenanthroline
Phenanthroline derivatives
Other pyrazino-based compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFSYCKWNWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474668 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215611-93-1 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pphendcn typically acts as a bidentate ligand, coordinating to metal ions through the two nitrogen atoms in the pyrazine ring. [, ] For example, it forms stable complexes with palladium(II) chloride, where the pphendcn ligand coordinates to the palladium center. [] This coordination ability makes pphendcn a valuable building block for synthesizing metal complexes with potential applications in catalysis and materials science.
A: Pphendcn plays a crucial role as a catalyst in the synthesis of unsymmetrical phthalocyanines. [] Its presence during the cyclic tetramerization of 4,5-di(alkoxyl)phthalonitrile with dimethylamino-alcohols promotes the formation of the desired unsymmetrical products. This synthetic route provides access to a novel class of phthalocyanines with potential applications in dye-sensitized solar cells.
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm the molecular structures of pphendcn and its derivatives. [, ] These methods provide valuable information about the functional groups and structural arrangements within the molecule.
A: Pphendcn serves as an electron-withdrawing core in the design of red TADF molecules. [] When combined with electron-donating triarylamines, it facilitates the formation of intramolecular hydrogen bonds. This structural feature enhances the emission efficiency and promotes horizontal molecular orientation, leading to high photoluminescence quantum yields and improved optical out-coupling factors in OLED devices.
A: Yes, pphendcn exhibits polymorphism. Two polymorphs, one with monoclinic symmetry [] and another with orthorhombic symmetry [], have been reported and characterized using single-crystal X-ray diffraction. These findings highlight the ability of pphendcn to adopt different packing arrangements in the solid state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


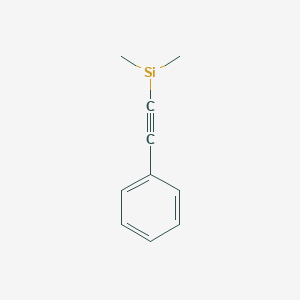
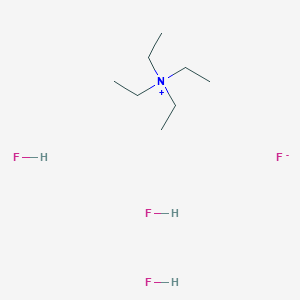
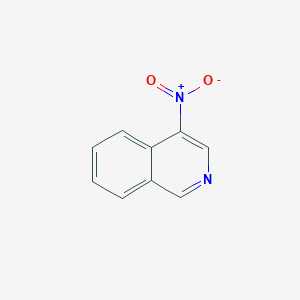


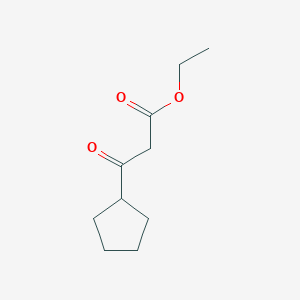

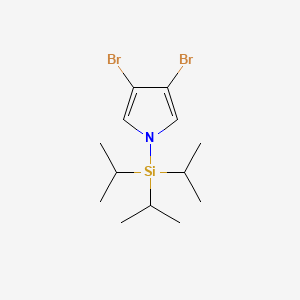

![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)
